
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid, also known as IQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinolinecarboxylic acids, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Mécanisme D'action
The mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against a variety of bacterial and fungal species, as well as anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid as a research tool is its relatively low cost and ease of synthesis compared to other anticancer agents. However, it is important to note that 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Orientations Futures
There are several potential future directions for research on 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid. One area of interest is the development of more potent and selective analogs of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid that could be used as anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid and to better understand its potential applications in other areas of research, such as antimicrobial and anti-inflammatory therapy.
Méthodes De Synthèse
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the reaction of 2-isopropoxyaniline with methyl acrylate, followed by cyclization and oxidation steps. The yield of this synthesis method is typically around 50%, and the purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest has been its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Propriétés
IUPAC Name |
6-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-19-7-5-4-6-14(19)18-11-16(20(22)23)15-10-13(3)8-9-17(15)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDIDSIBLOVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

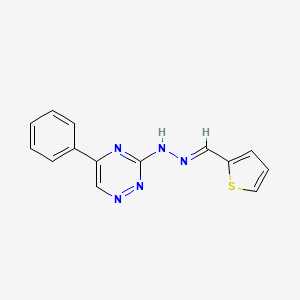
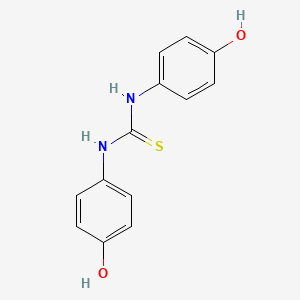
![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
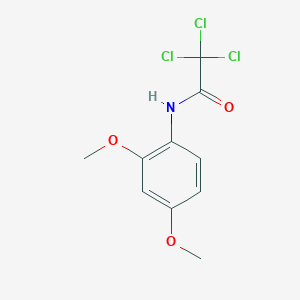
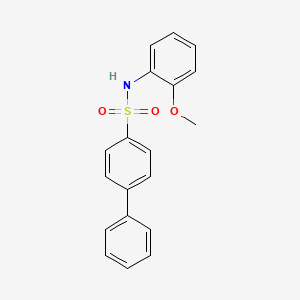
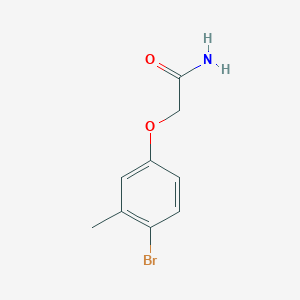


![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![N-cyclopentyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5854387.png)
![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5854424.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)